molecular formula C8H12ClN3O2 B6256916 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride CAS No. 1065066-11-6

5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride

Cat. No.: B6256916
CAS No.: 1065066-11-6
M. Wt: 217.7
InChI Key:
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Description

5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core with a carboxylic acid group and a methyl substituent. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate, followed by cyclization with a suitable aldehyde or ketone. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The hydrochloride salt is typically formed by treating the free acid with hydrochloric acid, followed by crystallization and purification steps.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as reflux or catalytic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyrazine oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-ylmethanamine
  • 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride
  • 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride

Uniqueness

Compared to similar compounds, 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride stands out due to its specific substitution pattern and the presence of the carboxylic acid group. These structural features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1065066-11-6

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.7

Purity

95

Origin of Product

United States

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